molecular formula C16H15N5O3 B11025239 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide

Cat. No.: B11025239
M. Wt: 325.32 g/mol
InChI Key: LYPQDRFPEMCZMA-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzotriazine core, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzotriazine ring.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzotriazine derivative with additional oxygen-containing functional groups, while reduction may yield a hydroxylated benzotriazine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds related to N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, compounds with similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives showed enhanced growth inhibitory activity against breast cancer cell lines, particularly MDA-MB-468, which is characterized as triple-negative breast cancer (TNBC) .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways. For example, one study highlighted the synergistic effect of a benzotriazine derivative with gefitinib, an EGFR-TK inhibitor. This combination was shown to inhibit the phosphorylation of Akt, a key player in the downstream signaling pathway of EGFR .

Data Table: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineGI50 (µM)Mechanism of Action
Compound 1MDA-MB-4685.2Inhibition of EGFR signaling
Compound 2MCF-719.3Hormone receptor modulation
Ref CompoundMDA-MB-4687.6Synergistic effect with gefitinib

Neuroprotective Applications

In addition to its anticancer properties, there is emerging evidence supporting the neuroprotective effects of benzotriazine derivatives. Research has suggested that these compounds may help mitigate neurodegenerative processes by modulating pathways involved in neuronal survival and apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy
A series of benzotriazine derivatives were synthesized and tested for their efficacy against various cancer cell lines. The study found that certain modifications to the benzotriazine structure significantly enhanced their potency against TNBC cells. Notably, compounds with halogen substituents exhibited improved selectivity and lower GI50 values compared to their non-substituted counterparts .

Case Study 2: Neuroprotection
In another investigation, a subset of benzotriazine analogs was evaluated for their neuroprotective capabilities in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could effectively reduce cell death and promote survival pathways in neuronal cells .

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide is unique due to its benzotriazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C15H14N4O4\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{4}

The synthesis involves a series of reactions including cyclization and functional group modifications to achieve the desired benzotriazine core linked to a pyridine carboxamide moiety. The synthetic pathway typically includes the following steps:

  • Formation of the Benzotriazine Core : This involves the reaction of appropriate precursors under acidic or basic conditions.
  • Pyridine Carboxamide Attachment : The benzotriazine derivative is then reacted with pyridine derivatives to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzotriazine derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against hypoxic tumor cells. This selectivity is attributed to their ability to generate reactive oxygen species (ROS) under low oxygen conditions, leading to enhanced apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. Preliminary bioassays suggest that it has effective larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. This indicates potential applications in pest management .

Enzyme Inhibition

Furthermore, studies have indicated that similar compounds can act as enzyme inhibitors. For example, they may inhibit specific kinases involved in cancer cell proliferation, thereby slowing down tumor growth .

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of benzotriazine derivatives in cancer treatment reported that this compound demonstrated significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM. The mechanism was linked to ROS generation and subsequent apoptosis induction.

Case Study 2: Larvicidal Activity

Another research focused on the compound's larvicidal properties showed that at a concentration of 10 mg/L, it achieved 100% mortality in mosquito larvae within 24 hours. This establishes its potential as a biopesticide .

Data Tables

Activity Concentration (mg/L) Effectiveness (%)
Larvicidal10100
Larvicidal140
Anticancer (HeLa Cells)5Significant Growth Inhibition
Anticancer (MCF-7 Cells)15Significant Growth Inhibition

Q & A

Basic Research Questions

Q. What strategies optimize the synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide to improve yield and purity?

Key methodologies include:

  • Reaction condition control : Temperature (60–80°C) and pH (neutral to slightly acidic) are critical for minimizing side reactions. For example, highlights that deviations in these parameters can lead to byproducts such as hydrolyzed intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or ethyl acetate improves crystallization .
  • Purification : Sequential column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

A multi-technique approach is recommended:

Technique Key Parameters Purpose
NMR ¹H (400–500 MHz), ¹³C (101 MHz), DMSO-d₆Assign methoxyethyl, pyridine, and benzotriazinone protons .
Mass Spectrometry ESI-HRMS (Q-TOF)Confirm molecular ion [M+H]⁺ and fragmentation patterns .
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientQuantify purity (>98%) and detect polar impurities .

Q. How can researchers design experiments to assess the compound’s biological activity?

  • In vitro assays : Use cell viability assays (MTT, IC₅₀ determination) against cancer lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays, noting IC₅₀ values <10 μM in preliminary studies .
  • Controls : Include vehicle (DMSO) and reference inhibitors to validate assay conditions .

Advanced Research Questions

Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

  • Phase-solubility analysis : Perform shake-flask experiments across pH 3–8 to map solubility profiles. reports pH-dependent solubility due to ionization of the pyridine-carboxamide moiety .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and biological compatibility .
  • Solid-state characterization : X-ray crystallography or PXRD can identify polymorphs affecting solubility .

Q. What computational approaches predict binding modes of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 1M17 for EGFR). highlights the pyridine ring’s role in π-π stacking with tyrosine residues .
  • MD simulations : GROMACS simulations (100 ns) in explicit solvent to assess stability of ligand-receptor complexes .
  • Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol in preliminary models) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Core modifications : Replace the 2-methoxyethyl group with cyclopropylmethyl to enhance metabolic stability ( reports similar analogs with improved pharmacokinetics) .
  • Carboxamide bioisosteres : Substitute pyridine-4-carboxamide with 1,2,4-triazole to modulate kinase selectivity .
  • Data-driven SAR : Use multivariate analysis (PCA or PLS) to correlate logP, polar surface area, and IC₅₀ values across analogs .

Q. What experimental designs address discrepancies in reported cytotoxicity data?

  • Standardized protocols : Adopt CLSI guidelines for cell culture (passage number <20, serum batch consistency) .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI) with Western blotting for caspase-3 activation to confirm mode of action .
  • Dose-response validation : Replicate results across independent labs using identical compound batches ( notes batch-dependent variability due to residual solvents) .

Q. How can degradation pathways be mapped under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS analysis : Identify major degradation products (e.g., hydrolyzed benzotriazinone ring) and propose pathways .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

Q. Methodological Challenges and Solutions

Q. What strategies optimize reaction scalability without compromising yield?

  • Flow chemistry : Use microreactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and scale to gram quantities ( ) .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for hydrogenation steps; reports 90% yield with 5% Pd/C under 50 psi H₂ .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Silencing/overexpression : Use CRISPR-Cas9 KO or transient transfection to correlate target expression with activity .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N5O3/c1-24-9-8-21-16(23)13-10-12(2-3-14(13)19-20-21)18-15(22)11-4-6-17-7-5-11/h2-7,10H,8-9H2,1H3,(H,18,22)

InChI Key

LYPQDRFPEMCZMA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=N1

Origin of Product

United States

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